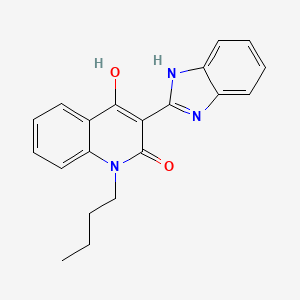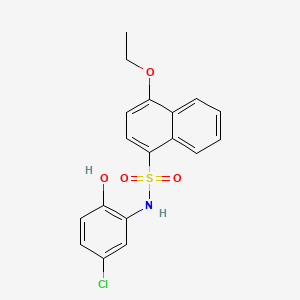
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as CHESNA, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. CHESNA has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide can be achieved through a multi-step reaction process involving the selective introduction of different functional groups onto a naphthalene ring system, followed by the sulfonation and amidation of the resulting intermediate compound.
Starting Materials
4-ethoxynaphthalene-1-sulfonyl chloride, 5-chloro-2-hydroxyaniline, triethylamine, ethyl acetate, sodium hydroxide, sulfuric acid, sodium chloride
Reaction
Step 1: 4-ethoxynaphthalene-1-sulfonyl chloride is reacted with triethylamine and ethyl acetate to form the corresponding ethyl ester intermediate., Step 2: The ethyl ester intermediate is then reacted with sodium hydroxide to generate the corresponding carboxylic acid intermediate., Step 3: The carboxylic acid intermediate is treated with sulfuric acid to form the corresponding sulfonic acid intermediate., Step 4: 5-chloro-2-hydroxyaniline is added to the sulfonic acid intermediate to form the corresponding amide intermediate., Step 5: The amide intermediate is treated with sodium hydroxide to form the final product, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide.
作用机制
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's mechanism of action involves its ability to inhibit the activity of enzymes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide induces cell cycle arrest and apoptosis in cancer cells. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. By inhibiting NF-κB, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide reduces inflammation and the production of pro-inflammatory cytokines.
生化和生理效应
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's biochemical and physiological effects have been extensively studied to understand its potential therapeutic properties. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has also been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential use in treating neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide for lab experiments is its high purity level, which ensures accurate and reproducible results. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's ability to inhibit the activity of enzymes involved in various cellular processes makes it a useful tool for studying these processes in vitro. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide research, including its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's potential use in treating neurodegenerative diseases warrants further investigation, including its mechanism of action in protecting neurons from oxidative stress and reducing neuroinflammation. Furthermore, the development of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide analogs with improved pharmacokinetic properties may enhance its potential therapeutic properties and reduce its potential toxicity.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One of the primary applications of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide is in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been studied for its potential use in treating neurodegenerative diseases, where it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-17-9-10-18(14-6-4-3-5-13(14)17)25(22,23)20-15-11-12(19)7-8-16(15)21/h3-11,20-21H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJWNVOECFXFOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

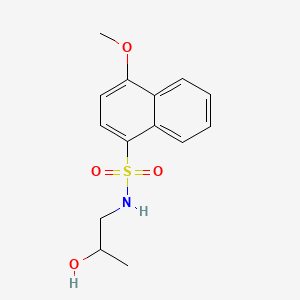
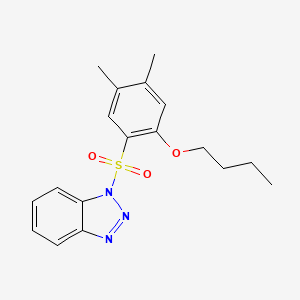
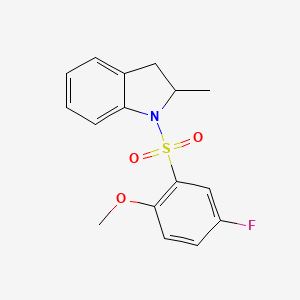
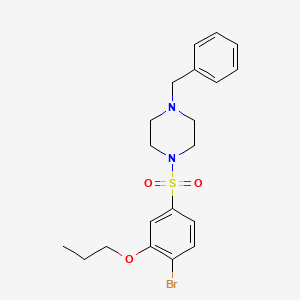
![3-butoxy-4-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604758.png)
![2,5-dichloro-4-ethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604761.png)
![2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B604762.png)
![1-{5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine](/img/structure/B604763.png)
![1-(3-hydroxy-1-benzothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B604764.png)
![Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B604766.png)
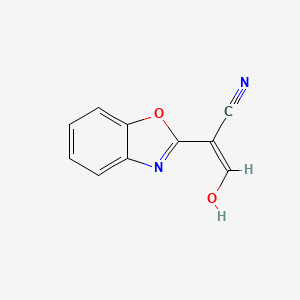
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)
![N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B604771.png)
